molecular formula C5H9N3O B1339050 (1-ethyl-1H-1,2,4-triazol-5-yl)methanol CAS No. 215868-81-8

(1-ethyl-1H-1,2,4-triazol-5-yl)methanol

Cat. No.: B1339050
CAS No.: 215868-81-8
M. Wt: 127.14 g/mol
InChI Key: ZQYXCGFXZPLEKX-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-1,2,4-triazol-5-yl)methanol is a chemical compound with the molecular formula C5H9N3O. It belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science . The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the triazole to the formaldehyde, forming the desired methanol derivative .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes such as cytochrome P450 . This interaction can disrupt the normal function of the enzyme, leading to various biological effects. Additionally, the compound can modulate receptor activity by binding to specific sites on the receptor .

Comparison with Similar Compounds

Uniqueness: (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group on the methanol moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

(2-ethyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-2-8-5(3-9)6-4-7-8/h4,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYXCGFXZPLEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464984
Record name (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215868-81-8
Record name (2-Ethyl-2H-[1,2,4]triazol-3-yl)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215868-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
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Synthesis routes and methods

Procedure details

A mixture of 18a (0.5 g, 5.1 mmol) and paraformaldehyde (0.8 g) were heated at 170° C. for 2 hr under microwave irradiation in a 10-mL tube. The mixture was cooled to room temperature and diluted with dichloromethane (10 mL). The solid was removed by filtration and the filtrate was concentrated under reduced pressure. Two runs (total of 10.3 mmol) were combined and the crude product was purified on an Analogix automated column chromatography system (24 g column, 0-4% MeOH/dichloromethane) to give 410 mg of 26a as a white solid.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name

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